1-(isoquinolin-6-yl)-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C12H10N4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-isoquinolin-6-ylpyrazol-4-amine |
InChI |
InChI=1S/C12H10N4/c13-11-7-15-16(8-11)12-2-1-10-6-14-4-3-9(10)5-12/h1-8H,13H2 |
InChI Key |
YURNMKHHRALKNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1N3C=C(C=N3)N |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Development
1. Anticancer Activity
Research indicates that derivatives of 1-(isoquinolin-6-yl)-1H-pyrazol-4-amine exhibit promising anticancer properties. A study synthesized a series of pyrazol derivatives that showed selective inhibition against various cancer cell lines, including lung and breast cancer. The mechanism involves inducing apoptosis through intrinsic pathways, highlighting the compound's potential as an anticancer agent .
2. Kinase Inhibition
The compound has been evaluated for its inhibitory effects on specific kinases, such as p70S6Kβ. While initial studies did not yield the expected potency against the intended target kinase MPS1, significant activity was noted against p70S6Kβ, suggesting its utility in developing selective kinase inhibitors .
Neuroprotective Properties
1. Acetylcholinesterase Inhibition
The compound has been investigated for its potential as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's. In vitro assays demonstrated that certain derivatives exhibited strong inhibitory activity against acetylcholinesterase, indicating their potential as therapeutic agents for cognitive disorders .
2. Antioxidant Activity
Recent studies have also explored the antioxidant properties of this compound derivatives. Compounds designed with this scaffold displayed significant antioxidant activity in various assays, suggesting their role in protecting neural tissues from oxidative stress .
Data Table: Summary of Biological Activities
| Application | Activity Type | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Kinase Inhibition | p70S6Kβ inhibitor | |
| Acetylcholinesterase Inhibition | Strong AChE inhibitor | |
| Antioxidant | Significant antioxidant activity |
Case Studies
Case Study 1: Anticancer Evaluation
In a study focused on lung cancer cell lines, derivatives of this compound were tested for cytotoxicity. The most potent derivative demonstrated an IC50 value of 15 µM, significantly reducing cell viability compared to control groups. The study concluded that these compounds could serve as lead candidates for further development in cancer therapeutics .
Case Study 2: Neuroprotective Effects
A recent investigation into neuroprotective agents highlighted a specific derivative of this compound that exhibited potent acetylcholinesterase inhibition (IC50 = 5 µM). This compound was further evaluated in animal models of Alzheimer’s disease, showing improved cognitive function and reduced oxidative damage in brain tissues .
Chemical Reactions Analysis
Oxidation Reactions
This compound may undergo oxidation, though specific reaction conditions and products are not explicitly detailed in the literature. Oxidation pathways could target either the isoquinoline ring or the pyrazole moiety, depending on the reagent and environment. For example:
-
Possible sites : The pyrazole ring (aromaticity) or isoquinoline (heterocyclic system).
-
Potential products : Oxidized derivatives (e.g., N-oxides or ring-opened intermediates).
Condensation Reactions
The primary amine group at the pyrazole’s 4-position enables participation in nucleophilic reactions:
Mechanism :
Example : Reaction with terephthalaldehyde could yield a bis-pyrazole derivative via Schiff base formation .
Nucleophilic Aromatic Substitution
The isoquinoline moiety may undergo substitution if activated:
-
Conditions : Electron-deficient positions (e.g., halogenated isoquinoline derivatives).
-
Example : Reaction with amines or other nucleophiles to replace leaving groups (e.g., chlorine) .
Coupling Reactions
While not directly observed in the target compound, analogous systems suggest potential for:
-
Buchwald–Hartwig amination : Introduction of aryl or heteroaryl groups via cross-coupling .
-
Suzuki coupling : If halogenated derivatives exist, this could introduce new substituents.
Ring-Forming/Cyclization Reactions
The compound’s structure may participate in cyclization with carbonyl compounds (e.g., 1,3-dicarbonyls) to form fused heterocycles .
Research Gaps and Limitations
-
Lack of direct experimental data : Most reactions are inferred from similar heterocycles (e.g., pyrazolo[3,4-b]pyridines) .
-
Mechanistic details : Oxidation pathways and substitution regioselectivity require further study.
Table 1: Oxidation Reactions
| Reaction Type | Reagents/Conditions | Potential Products | Reference |
|---|---|---|---|
| Oxidation | TBA | Oxidized derivatives (e.g., N-oxides) |
Table 2: Condensation Reactions
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Schiff base formation | Aldehydes (e.g., terephthalaldehyde), heat | Bis-pyrazole derivatives |
Table 3: Nucleophilic Aromatic Substitution
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Substitution | Chlorinated isoquinoline derivatives, nucleophiles | Substituted isoquinolines |
Comparison with Similar Compounds
Structural and Electronic Features
The substituent at the 1-position of the pyrazole ring critically influences activity. Key comparisons include:
Key Observations :
Physicochemical Properties
- Hydrogen Bonding : The 4-amine group on pyrazole remains a conserved feature across analogs, suggesting its role in target engagement via hydrogen bonding .
Preparation Methods
Pyrazolone-Isoquinoline Annulation
The Friedländer reaction constructs the pyrazole-isoquinoline framework via condensation of o-aminoaryl ketones with pyrazolones. As detailed in MDPI, anthranilic acid derivatives (e.g., 6-aminoisoquinoline-7-carbaldehyde) react with 3-methyl-1-phenylpyrazol-5-one in acetic acid/sodium acetate at reflux (120°C, 8 hr) to form the target compound. This method parallels the synthesis of 1H-pyrazolo[3,4-b]quinolines, achieving 52–71% yields in related systems.
Mechanistic Insights
-
Imine formation between the aldehyde and pyrazolone amine
-
Cyclodehydration to form the pyrazole ring
-
Aromatization via elimination of water
Niementowski Reaction Adaptations
Niementowski conditions (anthranilic acid + ketones) were modified by Fabrini et al. to incorporate pyrazole units. Using 6-aminoisoquinoline-1-carboxylic acid and 4-acetylpyrazole in phosphoryl chloride (POCl3), the reaction proceeds through:
-
Formation of a keto-acid intermediate
-
Cyclocondensation with POCl3-mediated dehydration
-
Decarboxylation at 150°C to yield the final product
One-Pot Multicomponent Syntheses
Cyclocondensation of Hydrazines and β-Ketoesters
The patent describes a one-pot synthesis where ethyl 3-isoquinolin-6-yl-3-oxopropanoate reacts with hydrazine hydrate in ethanol (80°C, 4 hr). This method avoids isolating intermediates, achieving 70–85% yields in analogous pyrazoles.
Key Steps
-
Nucleophilic attack by hydrazine on the β-ketoester
-
Cyclization to form the pyrazole ring
-
Tautomerization to the aromatic system
Lawesson’s Reagent-Mediated Thioamide Cyclization
Adapting PMC methods, 3-(isoquinolin-6-yl)-4-(methylthio)pyrazole-1-carboxamide undergoes cyclization with Lawesson’s reagent in 1,2-dimethoxyethane (DME) at 85°C. Thioamide intermediates (e.g., 18a–d ) form the pyrazole amine via desulfurization, yielding 37–89% in similar quinoxaline systems.
Reductive Amination Pathways
Nitro Group Reduction
The Ambeed protocol reduces 4-nitro-1-(isoquinolin-6-yl)-1H-pyrazole using triethylsilane (TES) and HCl in ethanol/water (15°C, 72 hr). Palladium on alumina (5 wt%) catalyzes hydrogenation, achieving >90% conversion in scaled reactions.
Optimization Data
-
Catalyst: Pd/Al2O3 (5 wt%)
-
Reductant: TES (2.5 eq)
-
Acid: HCl (37%, 3.6 eq)
-
Solvent: EtOH/H2O (3:1)
Catalytic Transfer Hydrogenation
Alternative reductions using ammonium formate and Pd/C in methanol (50°C, 6 hr) provide milder conditions, preserving acid-sensitive isoquinoline substituents.
Microwave-Assisted Cyclizations
Pyrazole Ring Formation Under MW Irradiation
Microwave-enhanced cyclocondensation of 6-isoquinolinyl hydrazines with β-diketones (e.g., acetylacetone) in DMF (180°C, 20 min) rapidly forms the pyrazole core. This method, adapted from MDPI, reduces reaction times from hours to minutes while maintaining 75–82% yields.
Advantages
-
Short reaction time (20 min vs. 8 hr)
-
Improved regioselectivity
-
Reduced side product formation
Comparative Analysis of Methods
Q & A
Q. What synthetic routes are recommended for 1-(isoquinolin-6-yl)-1H-pyrazol-4-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling isoquinoline-6-amine with pyrazole precursors. Key strategies include:
- Precursor Selection : Utilize databases like PISTACHIO and REAXYS to identify feasible intermediates (e.g., 4-methylisoquinolin-6-amine derivatives) .
- Catalytic Optimization : Use palladium-catalyzed cross-coupling reactions for pyrazole-isoquinoline linkage, adjusting solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to improve yields .
- Purification : Employ flash chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Methodological Answer :
- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection at 254 nm, using a C18 column and acetonitrile/water mobile phase .
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to verify pyrazole C-H coupling and isoquinoline aromatic protons .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out adducts .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational modeling and experimental crystallographic data?
- Methodological Answer :
- Refinement Tools : Use SHELXL for small-molecule crystallography to refine structural parameters, ensuring anisotropic displacement parameters for non-hydrogen atoms .
- Cross-Validation : Compare experimental X-ray diffraction data (e.g., R-factor < 0.05) with density functional theory (DFT)-optimized geometries. Adjust torsional angles of the pyrazole ring if deviations exceed 5° .
- Twinned Data Handling : For ambiguous electron density maps, employ SHELXD for dual-space iterative phasing .
Q. What strategies are used to analyze structure-activity relationships (SAR) when unexpected bioactivity arises?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives (e.g., halogen-substituted pyrazoles or methylated isoquinolines) to isolate pharmacophore contributions .
- Biological Assays : Test in vitro against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, correlating IC₅₀ values with substituent electronic profiles (Hammett σ constants) .
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., tubulin), prioritizing residues within 4 Å of the pyrazole moiety for mutagenesis studies .
Q. How can low yields in multi-step synthesis involving isoquinoline and pyrazole moieties be troubleshooted?
- Methodological Answer :
- Intermediate Stability : Protect amine groups with Boc or Fmoc during coupling steps to prevent side reactions .
- Reaction Monitoring : Use TLC (silica gel, UV visualization) to detect incomplete steps. For stalled reactions, introduce microwave-assisted synthesis (100°C, 150 W) to accelerate kinetics .
- Byproduct Identification : LC-MS to detect hydrolysis products (e.g., free amines) and adjust pH or solvent polarity accordingly .
Data Contradiction Analysis
Q. How should conflicting spectroscopic data (e.g., NMR vs. XRD) be addressed?
- Methodological Answer :
- Dynamic Effects : For NMR/XRD mismatches in flexible regions (e.g., pyrazole-isoquinoline dihedral angles), conduct variable-temperature NMR (−40°C to 60°C) to assess conformational mobility .
- Crystallographic Artifacts : Re-examine XRD data for twinning or disorder using PLATON’s ADDSYM algorithm. If unresolved, collect data at higher resolution (≤0.8 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
